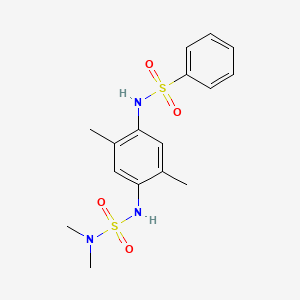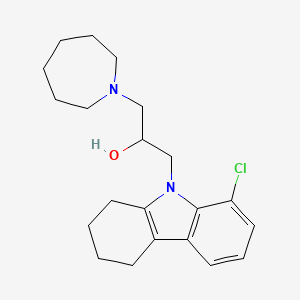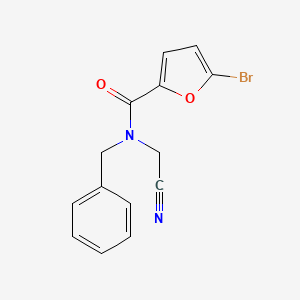![molecular formula C14H19N5O3S B2737402 N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034225-19-7](/img/structure/B2737402.png)
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide typically involves several steps, starting with the preparation of intermediate compounds. Common synthetic pathways include:
Step 1: Synthesis of the pyrido[2,3-d]pyrimidinone core. This might involve condensation reactions between appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Step 2: Introduction of the piperidine moiety, possibly through alkylation or coupling reactions.
Step 3: Sulfonamide formation, achieved by reacting the intermediate product with sulfonyl chloride derivatives under controlled conditions to avoid side reactions.
Step 4: Final N,N-dimethylation, typically using dimethyl sulfate or similar reagents.
Industrial Production Methods: Industrial production methods for this compound may scale up these synthetic routes, emphasizing cost-efficiency, yield optimization, and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the oxo group, converting it to corresponding alcohols.
Substitution: N,N-Dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution product.
Major Products: Products formed include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs depending on the reagents and conditions.
Scientific Research Applications: this compound has garnered attention in several scientific domains:
Chemistry: Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: Used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its interaction with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action: this compound's effects arise from its ability to interact with various molecular targets:
Enzyme Inhibition: It can bind to active sites or allosteric sites of enzymes, thereby altering their activity.
Receptor Modulation: It may act on receptors, influencing signal transduction pathways.
Pathways: Involvement in specific pathways will depend on the biological context, potentially including cell cycle regulation or apoptotic mechanisms.
Comparison with Similar Compounds: When compared to other pyrido[2,3-d]pyrimidinone derivatives, this compound's unique sulfonamide and N,N-dimethyl groups confer distinct properties:
Comparison with Similar Compounds
4-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine
N-Methyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide
N,N-Dimethyl-4-(pyrido[2,3-d]pyrimidin-4-yl)piperidine-1-sulfonamide
Its structural uniqueness often results in different pharmacokinetics, binding affinities, and reaction profiles, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGPAXHDHCMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)
![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2737323.png)
![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)



![3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2737337.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2737338.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2737339.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)


